Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate
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Overview
Description
Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate is a chemical compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug classes and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with cyanophenylmethyl compounds under specific conditions. One common method includes the cyclization of piperidine derivatives followed by esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes that ensure high yield and purity. These processes may include hydrogenation, cyclization, and esterification reactions under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[(2-cyanophenyl)methyl]piperidine-4-carboxylate
- Methyl 1-[(4-cyanophenyl)methyl]piperidine-4-carboxylate
- Ethyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate
Uniqueness
Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate is unique due to the specific positioning of the cyanophenyl group, which can influence its reactivity and interaction with biological targets. This positioning can lead to different biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-19-15(18)14-5-7-17(8-6-14)11-13-4-2-3-12(9-13)10-16/h2-4,9,14H,5-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOAIRDRHYXYQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=CC(=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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